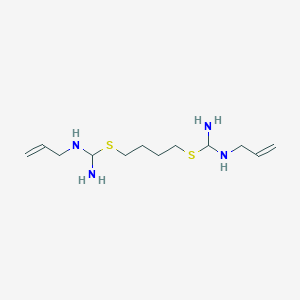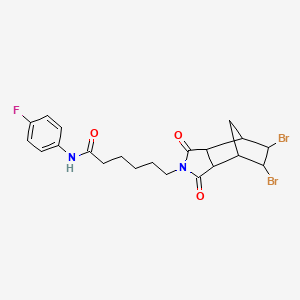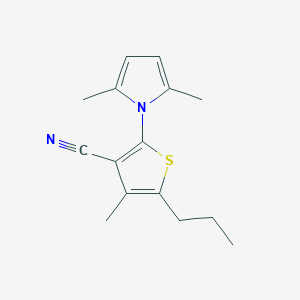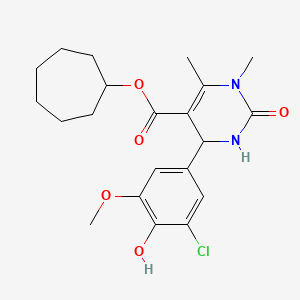
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is a complex organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine typically involves the reaction of specific precursors under controlled conditions. One method involves the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-mercaptoethan-1-ol, resulting in the formation of the desired compound in a yield of 12% . The reaction is carried out in dichloromethane at room temperature.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dithia-1,6-diazaspiro[4.4]nona-1,6-diene-2,7-diamine: This compound has a similar structure but differs in the arrangement of sulfur and nitrogen atoms.
4,13-Dithia-6,11-diazahexadecanedioic acid, 5,12-dithioxo-: Another compound with similar functional groups but different overall structure.
Uniqueness
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is unique due to its specific arrangement of sulfur and nitrogen atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H26N4S2 |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-[4-[amino-(prop-2-enylamino)methyl]sulfanylbutylsulfanyl]-N'-prop-2-enylmethanediamine |
InChI |
InChI=1S/C12H26N4S2/c1-3-7-15-11(13)17-9-5-6-10-18-12(14)16-8-4-2/h3-4,11-12,15-16H,1-2,5-10,13-14H2 |
InChI-Schlüssel |
PNURLCSKFYRWSU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(N)SCCCCSC(N)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(piperidin-1-yl)methanone](/img/structure/B12471770.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)




![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B12471831.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)


